2,2'-(Adamantane-1,3-diyl)diethanol
Description
2,2'-(Adamantane-1,3-diyl)diethanol is a bicyclic tertiary diol characterized by its adamantane core substituted with two ethanol groups at the 1,3-positions. The adamantane skeleton imparts exceptional rigidity and thermal stability, while the hydroxyl groups enable hydrogen bonding and participation in esterification or etherification reactions. This compound is primarily utilized as a precursor for synthesizing polymers, macrocycles, and bioactive derivatives. Its structural uniqueness lies in the spatial arrangement of the ethanol groups, which influences both physical properties (e.g., solubility, melting point) and reactivity in catalytic processes .
Properties
IUPAC Name |
2-[3-(2-hydroxyethyl)-1-adamantyl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24O2/c15-3-1-13-6-11-5-12(7-13)9-14(8-11,10-13)2-4-16/h11-12,15-16H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUROTIPIKUBXPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)CCO)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00385263 | |
| Record name | 2,2'-(Tricyclo[3.3.1.1~3,7~]decane-1,3-diyl)di(ethan-1-ol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00385263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80121-65-9 | |
| Record name | 2,2'-(Tricyclo[3.3.1.1~3,7~]decane-1,3-diyl)di(ethan-1-ol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00385263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-(Adamantane-1,3-diyl)diethanol typically involves the reaction of adamantane derivatives with ethylene oxide or ethylene glycol under controlled conditions. One common method includes the reaction of 1,3-dibromoadamantane with ethylene glycol in the presence of a base, such as potassium carbonate, to yield the desired diethanol compound. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods: Industrial production of 2,2’-(Adamantane-1,3-diyl)diethanol follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reactants and solvents, along with optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 2,2’-(Adamantane-1,3-diyl)diethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding adamantane derivatives with reduced hydroxyl functionalities.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are used for halogenation, while amines are used for amination reactions.
Major Products Formed:
Oxidation: Formation of adamantane-1,3-dione or adamantane-1,3-dicarboxylic acid.
Reduction: Formation of adamantane derivatives with reduced hydroxyl groups.
Substitution: Formation of halogenated or aminated adamantane derivatives.
Scientific Research Applications
2,2’-(Adamantane-1,3-diyl)diethanol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential as a drug delivery agent due to its hydrophobic nature and ability to enhance the stability of therapeutic molecules.
Medicine: Investigated for its antiviral, antibacterial, and anticancer properties.
Industry: Utilized in the production of high-performance materials, such as thermally stable polymers and lubricants.
Mechanism of Action
The mechanism of action of 2,2’-(Adamantane-1,3-diyl)diethanol is primarily attributed to its rigid and hydrophobic adamantane core. This structure allows the compound to interact with various molecular targets, enhancing the stability and efficacy of the resulting complexes. In medicinal applications, the adamantane moiety can disrupt the function of enzymes and proteins, leading to therapeutic effects such as antiviral and anticancer activities. The compound’s ability to penetrate cell membranes and enhance drug delivery is also a key aspect of its mechanism of action .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and their comparative properties:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Functional Groups | Applications |
|---|---|---|---|---|---|
| 2,2'-(Adamantane-1,3-diyl)diethanol | C₁₄H₂₂O₂ | 246.32 | 181.5–183 | -OH | Polymer synthesis, macrocycle precursors |
| 2,2'-(Adamantane-1,3-diyl)diacetamide | C₁₄H₂₂N₂O₂ | 250.34 | 181.5–183 | -CONH₂ | Pharmaceutical intermediates |
| Adamantane-1,3-diol | C₁₀H₁₆O₂ | 168.23 | 245–247 | -OH | High-temperature lubricants |
| 2,2'-(Adamantane-1,3-diyl)diethanamine | C₁₄H₂₂N₂ | 218.34 | 120–122 | -NH₂ | Macrocyclic ligands, catalysis |
| 4,4’-(Adamantane-1,3-diyl)diphenol | C₂₂H₂₄O₂ | 328.43 | 280–282 | -OH (phenolic) | Epoxy resins, crosslinking agents |
Structural and Functional Comparisons
2,2'-(Adamantane-1,3-diyl)diacetamide (CAS 56432-73-6) Unlike the diethanol derivative, the diacetamide has acetamide groups, enhancing hydrogen-bonding capacity and solubility in polar aprotic solvents. This makes it a preferred intermediate in drug design, particularly for neurologically active compounds . The diacetamide’s higher melting point (181.5–183°C vs. ~180°C for diethanol) reflects stronger intermolecular interactions due to amide hydrogen bonds.
Adamantane-1,3-diol The simpler diol lacks the extended ethanol chains, reducing steric hindrance and increasing thermal stability (melting point 245–247°C). Its compact structure is ideal for high-temperature applications, such as lubricant additives .
2,2'-(Adamantane-1,3-diyl)diethanamine The diamine derivative exhibits superior reactivity in palladium-catalyzed arylation reactions, yielding N,N′-diaryl derivatives with up to 85% efficiency. In contrast, the diethanol’s hydroxyl groups limit its utility in such catalytic processes but enhance its role in polymer crosslinking .
4,4’-(Adamantane-1,3-diyl)diphenol Phenolic hydroxyl groups enable epoxide formation (e.g., glycidyl ethers), making this compound critical in epoxy resin synthesis. The diethanol analog, with aliphatic -OH groups, is less reactive in such electrophilic substitutions but more soluble in alcohols .
Research Findings
- Polymer Chemistry: Adamantane-1,3-diyl linkages in polymers confer exceptional thermal stability (decomposition >300°C). Diethanol derivatives, when copolymerized with acrylonitrile, yield materials with enhanced rigidity compared to diacetamide-based polymers .
- Biological Activity: Diethanol derivatives are less cytotoxic than adamantane-1,3-diyl oxadiazoles (e.g., compound 4 in ), which show anticancer activity but higher toxicity thresholds (IC₅₀ ~50 µM) .
- Macrocycle Synthesis: Palladium-catalyzed reactions with diethanamine produce macrocycles efficiently, whereas diethanol requires templating agents for similar yields .
Key Differences in Reactivity
- Esterification: Diethanol readily forms esters with carboxylic acids, whereas diacetamide undergoes hydrolysis under acidic conditions.
- Thermal Degradation: Adamantane-1,3-diol degrades above 300°C, releasing H₂O and CO₂, while diethanol derivatives decompose at lower temperatures (~250°C) due to ethanol chain fragmentation .
Biological Activity
The biological activity of 2,2'-(Adamantane-1,3-diyl)diethanol is primarily attributed to its ability to interact with biological macromolecules. The adamantane moiety provides a rigid structure that can enhance binding affinity to specific receptors or enzymes. This compound may influence several biochemical pathways through mechanisms such as:
- Receptor Binding : The compound may act as an agonist or antagonist at certain receptor sites.
- Enzyme Inhibition : It could inhibit enzymes involved in metabolic pathways, potentially leading to therapeutic effects.
- Signal Transduction Modulation : By interacting with signaling pathways, it may alter cellular responses.
Case Studies and Research Findings
Research on this compound has been limited but promising. Notable studies include:
- Antiviral Activity : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of adamantane exhibit antiviral properties against influenza viruses. While specific data on this compound is sparse, the structural similarity suggests potential efficacy against viral targets .
- Cytotoxicity Studies : In vitro studies indicated that adamantane derivatives can exhibit cytotoxic effects on cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .
- Neuroprotective Effects : Research has suggested that compounds based on adamantane have neuroprotective properties, potentially useful in treating neurodegenerative diseases. The exact role of this compound in this context remains to be fully elucidated but warrants further investigation .
Comparative Analysis
To better understand the biological activity of this compound, it is essential to compare it with other similar compounds. Below is a comparison table highlighting the differences in biological activities among selected adamantane derivatives.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
